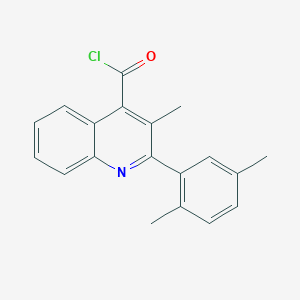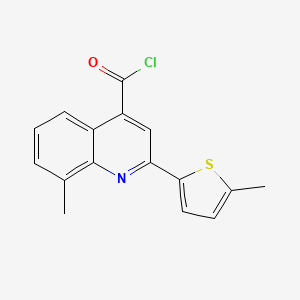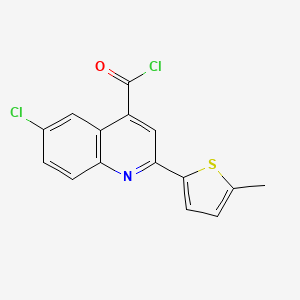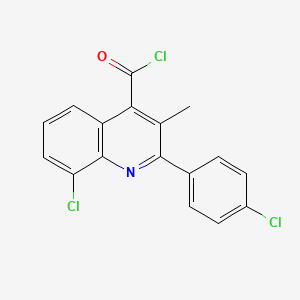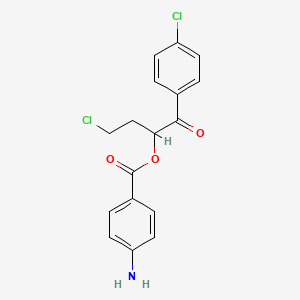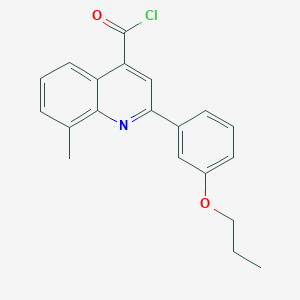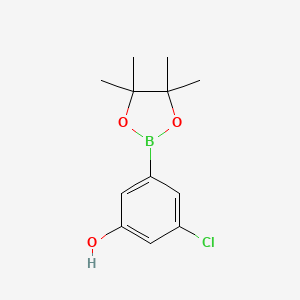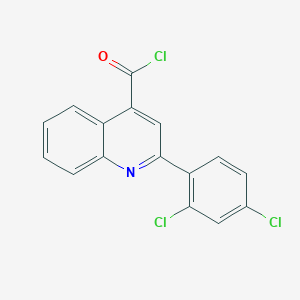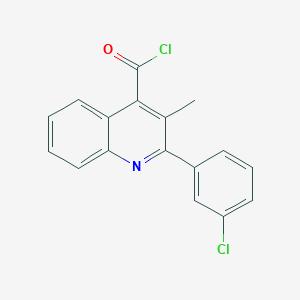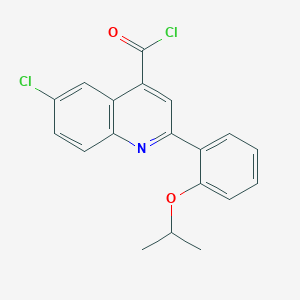
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid. The reaction conditions often include the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
Starting Material: 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amines: When reacted with amines, the major product is the corresponding amide.
Alcohols: When reacted with alcohols, the major product is the corresponding ester.
Coupling Products: Various biaryl compounds when involved in coupling reactions.
科学研究应用
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research . It is utilized in the synthesis of various bioactive molecules and intermediates in medicinal chemistry. The compound’s unique structure allows it to interact with biological targets, making it valuable in drug discovery and development .
作用机制
The exact mechanism of action for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. its reactivity suggests that it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects .
相似化合物的比较
Similar Compounds
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: Similar structure but with a methoxy group instead of an isopropoxy group.
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is unique due to its isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can affect the compound’s solubility, stability, and overall bioactivity compared to its analogs .
属性
IUPAC Name |
6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEHLCLYTGOLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


